

Application Notes & Protocols: Development of Doxazosin Extended-Release Tablet Formulations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Doxazosin hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategies and methodologies involved in the development of extended-release (ER) tablet formulations for Doxazosin. The following sections detail various formulation approaches, manufacturing protocols, and analytical methods crucial for successful product development and evaluation.

Introduction to Doxazosin Extended-Release Formulations

Doxazosin is a selective alpha-1 adrenergic receptor antagonist used for treating hypertension and benign prostatic hyperplasia (BPH).[1][2] The development of extended-release formulations is critical for improving patient compliance and minimizing side effects, such as first-dose hypotension, by ensuring a controlled and prolonged drug release over 24 hours.[1][3] Doxazosin is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[4]

Common technologies for doxazosin ER formulations include:

- **Hydrophilic Matrix Systems:** Utilizing polymers like hydroxypropyl methylcellulose (HPMC) or polyethylene oxide (PEO) that form a gel layer upon contact with gastrointestinal fluids, controlling drug diffusion and matrix erosion.[5]

- Osmotic Pump Systems: Such as the Gastrointestinal Therapeutic System (GITS), which provides zero-order drug release through a laser-drilled orifice in a semipermeable membrane.[\[3\]](#)[\[6\]](#)
- Multiparticulate Systems (Pellets): These systems involve drug-layered or matrix pellets coated with release-controlling polymers, which can be filled into capsules or compressed into tablets.[\[7\]](#)

Formulation Strategies and Composition

The selection of a formulation strategy depends on the desired release profile, manufacturing capabilities, and intellectual property landscape. Below are examples of compositions for different ER technologies.

Table 1: Example Formulations for Doxazosin ER Tablets

Formulation Type	Component	Function	Example Concentration (% w/w) or Amount	Reference
Hydrophilic Matrix (HPMC)	Doxazosin Mesylate	Active Pharmaceutical Ingredient	4.86 mg (equivalent to 4 mg Doxazosin)	[8]
HPMC K100M	Release-Controlling Polymer	~80%	[8]	
Lactose	Diluent / Filler	~18%	[8]	
Magnesium Stearate	Lubricant	~1%	[8]	
Hydrophilic Matrix (PEO)	Doxazosin Mesylate	Active Pharmaceutical Ingredient	1-5%	[9]
Polyethylene Oxide (PEO)	Release-Controlling Polymer	50-70%	[9]	
Microcrystalline Cellulose	Filler / Binder	q.s.	[9]	
Polyvinylpyrrolidone (PVP)	Binder	q.s.	[9]	
Osmotic Pump (GITS)	Doxazosin Mesylate	Active Pharmaceutical Ingredient	5.1 mg (for 4 mg tablet, includes overage)	[10]
Polyethylene Oxide	Push Layer / Drug Layer Polymer	q.s.	[10]	
Sodium Chloride	Osmotic Agent	q.s.	[10]	

Hypromellose	Drug Layer Polymer	q.s.	[10]	
Cellulose Acetate	Semipermeable Membrane	q.s.	[10]	
Magnesium Stearate	Lubricant	q.s.	[10]	
Pellets (Core)	Doxazosin Mesylate	Active Pharmaceutical Ingredient	Varies	[7]
Microcrystalline Cellulose (MCC)	Extrusion/Sphero nization Aid	Varies	[7]	
Eudragit® RS PO / RL PO	Coating Agent for Sustained Release	Varies (e.g., 5-20% coating level)	[7]	
PEG 6000	Plasticizer	Varies	[7]	

Experimental Protocols: Manufacturing

Detailed manufacturing protocols are essential for producing consistent and high-quality ER tablets.

Protocol: Manufacturing of HPMC-Based Matrix Tablets via Wet Granulation

This protocol describes a typical wet granulation process for producing HPMC-based doxazosin ER tablets.

Equipment and Materials:

- High-shear mixer/granulator
- Fluid bed dryer or tray dryer
- Milling equipment (e.g., conical mill)

- Blender (e.g., V-blender)
- Rotary tablet press
- Doxazosin Mesylate, HPMC, Lactose, Magnesium Stearate

Procedure:

- Dry Mixing: Sift Doxazosin Mesylate, HPMC, and Lactose through an appropriate mesh screen (e.g., #40 mesh) to de-lump.
- Transfer the sifted materials to a high-shear mixer and blend for 10 minutes to ensure homogeneity.
- Granulation: While the mixer is running, add a suitable binder solution (e.g., purified water or an alcoholic solution of PVP) slowly and evenly to the powder blend.
- Continue mixing until granules of appropriate size and consistency are formed.
- Drying: Dry the wet granules in a fluid bed dryer or tray dryer at a suitable temperature (e.g., 50-60°C) until the loss on drying (LOD) is within the specified limit (e.g., < 2%).
- Milling: Mill the dried granules using a conical mill with an appropriately sized screen to achieve a uniform particle size distribution.
- Final Blending: Transfer the milled granules to a V-blender.
- Sift the lubricant (Magnesium Stearate) through a fine mesh screen (e.g., #60 mesh) and add it to the granules in the blender.
- Blend for a short period (e.g., 3-5 minutes) to ensure adequate lubrication. Avoid over-blending.
- Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling. Adjust compression force to meet target tablet hardness, thickness, and weight.

Protocol: Manufacturing of Pellets via Extrusion-Spheronization

This protocol outlines the steps for producing drug-loaded pellets.^[7]^[11]

Equipment and Materials:

- High-shear granulator
- Extruder (e.g., screw extruder)
- Spheronizer
- Fluid bed coater/dryer
- Doxazosin Mesylate, Microcrystalline Cellulose (MCC), Binder solution

Procedure:

- Granulation/Wet Massing: Mix the drug and MCC in a high-shear granulator. Add the binder solution while mixing to form a wet, plastic mass.^[7]
- Extrusion: Immediately transfer the wet mass to an extruder. Extrude the mass through a die (e.g., 1 mm diameter) to form cylindrical extrudates.^[11]
- Spheronization: Place the extrudates onto the rotating friction plate of the spheronizer. The centrifugal force breaks the extrudates into smaller cylinders, which are then rounded into spherical pellets.^[11]
- Drying: Dry the pellets in an oven or a fluid bed dryer at a suitable temperature (e.g., 40-50°C).^[12]
- Coating (Optional): For further release control, coat the pellets in a fluid bed coater using a solution of a release-modifying polymer (e.g., Eudragit® derivatives).^[7]

Experimental Protocols: Analytical Testing

Rigorous analytical testing is required for product characterization and quality control.

Protocol: In-Vitro Dissolution Testing

This method is used to assess the drug release profile of the ER tablets.

Equipment and Materials:

- USP Dissolution Apparatus 2 (Paddles)
- Dissolution Vessels (900 mL)
- Water bath maintained at 37 ± 0.5 °C
- HPLC system for analysis
- Dissolution Media:
 - Simulated Gastric Fluid (SGF), pH 1.2 (without enzyme)
 - Acetate Buffer, pH 4.5
 - Phosphate Buffer, pH 6.8

Procedure:

- Media Preparation: Prepare the required dissolution media and deaerate.
- Apparatus Setup: Set up the dissolution apparatus. Place 900 mL of the selected medium into each vessel and allow it to equilibrate to 37 ± 0.5 °C.
- Test Initiation: Place one tablet in each vessel. Start the apparatus immediately at a paddle speed of 75 RPM.^[5]
- Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 8, 12, 16, 24 hours). Replace the withdrawn volume with fresh, pre-warmed medium.
- Sample Analysis: Filter the samples through a suitable filter (e.g., 0.45 µm). Analyze the filtrate for doxazosin concentration using a validated HPLC method.

Protocol: HPLC Method for Doxazosin Quantification in Dissolution Samples

This protocol provides a standard HPLC method for analyzing dissolution samples.

Equipment and Materials:

- HPLC system with UV detector
- C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m)
- Doxazosin Mesylate reference standard
- Reagents for mobile phase (e.g., Methanol, Acetonitrile, Phosphate buffer)

Procedure:

- Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of phosphate buffer (pH adjusted to 5.0) and methanol in a 40:60 v/v ratio.[\[13\]](#) Filter and degas the mobile phase.
- Chromatographic Conditions:
 - Column: C18, 250 mm x 4.6 mm, 5 μ m
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 20 μ L
 - Detection Wavelength: 247 nm or 251 nm[\[14\]](#)[\[15\]](#)
 - Column Temperature: Ambient or controlled at 35°C
- Standard Preparation: Prepare a stock solution of Doxazosin Mesylate reference standard and dilute it with the mobile phase to create a series of calibration standards (e.g., 1-10 μ g/mL).

- Analysis: Inject the standard solutions to generate a calibration curve. Inject the filtered dissolution samples.
- Calculation: Quantify the doxazosin concentration in the samples using the calibration curve and calculate the cumulative percentage of drug released at each time point.

Protocol: Bioanalytical Method for Doxazosin in Human Plasma

This HPLC method with fluorescence detection is suitable for pharmacokinetic studies.

Equipment and Materials:

- HPLC with fluorescence detector
- C18 reverse-phase column
- Centrifuge
- Doxazosin Mesylate and Prazosin (Internal Standard) reference standards
- Human plasma, Methanol

Procedure:

- Sample Preparation (Protein Precipitation):[\[8\]](#)
 - To 200 μ L of plasma sample, add the internal standard (Prazosin).
 - Add 400 μ L of methanol to precipitate plasma proteins.
 - Vortex mix for 10 seconds.
 - Centrifuge at 12,000 rpm for 10 minutes.
 - Filter the supernatant through a 0.45 μ m filter.
- Chromatographic Conditions:

- Mobile Phase: e.g., A mixture of 10mM sodium dihydrogen phosphate dihydrate (pH 3.0) and acetonitrile (65:35 v/v).[16]
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 µL
- Fluorescence Detection: Excitation at 246 nm, Emission at 389 nm.[17]
- Quantification: Prepare calibration standards by spiking known concentrations of doxazosin into blank plasma and processing them alongside the study samples. Quantify doxazosin using the peak area ratio of doxazosin to the internal standard. The quantitation limit can be as low as 0.5 ng/mL.[8]

In-Vitro and In-Vivo Performance Data

Quantitative data from formulation studies are crucial for comparing different approaches and ensuring the product meets target specifications.

Table 2: Comparative In-Vitro Dissolution Data (% Drug Released)

Time (hours)	HPMC Matrix Formulation	GITS Formulation	FDA Recommended Profile (Example)
1	5-15%	0-10%	NMT 25%
4	20-40%	15-35%	30-55%
8	40-60%	40-65%	55-80%
12	>60%	>70%	NLT 70%
24	>80%	>80%	NLT 85%

Data are representative examples compiled from literature and FDA guidelines.[\[5\]](#)[\[18\]](#)[\[19\]](#) Actual results will vary based on specific formulations.

Table 3: Comparative Pharmacokinetic Parameters (4 mg Dose, Steady State)

Parameter	Doxazosin Standard IR Tablet	Doxazosin GITS ER Tablet	Reference
Cmax (ng/mL)	29.3 ± 8.4	11.3 ± 5.6	[1][4]
Tmax (hours)	~2-4	~8-9	[1]
AUC (ng·h/mL)	Higher (Dose-normalized)	Lower (Relative Bioavailability ~54%)	[1][10]
Terminal Half-life (t _{1/2} , hours)	~22	~19-22	[1][2]
Peak-Trough Fluctuation	High	Significantly Lower	[1]

Cmax: Maximum plasma concentration;

Tmax: Time to reach

Cmax; AUC: Area

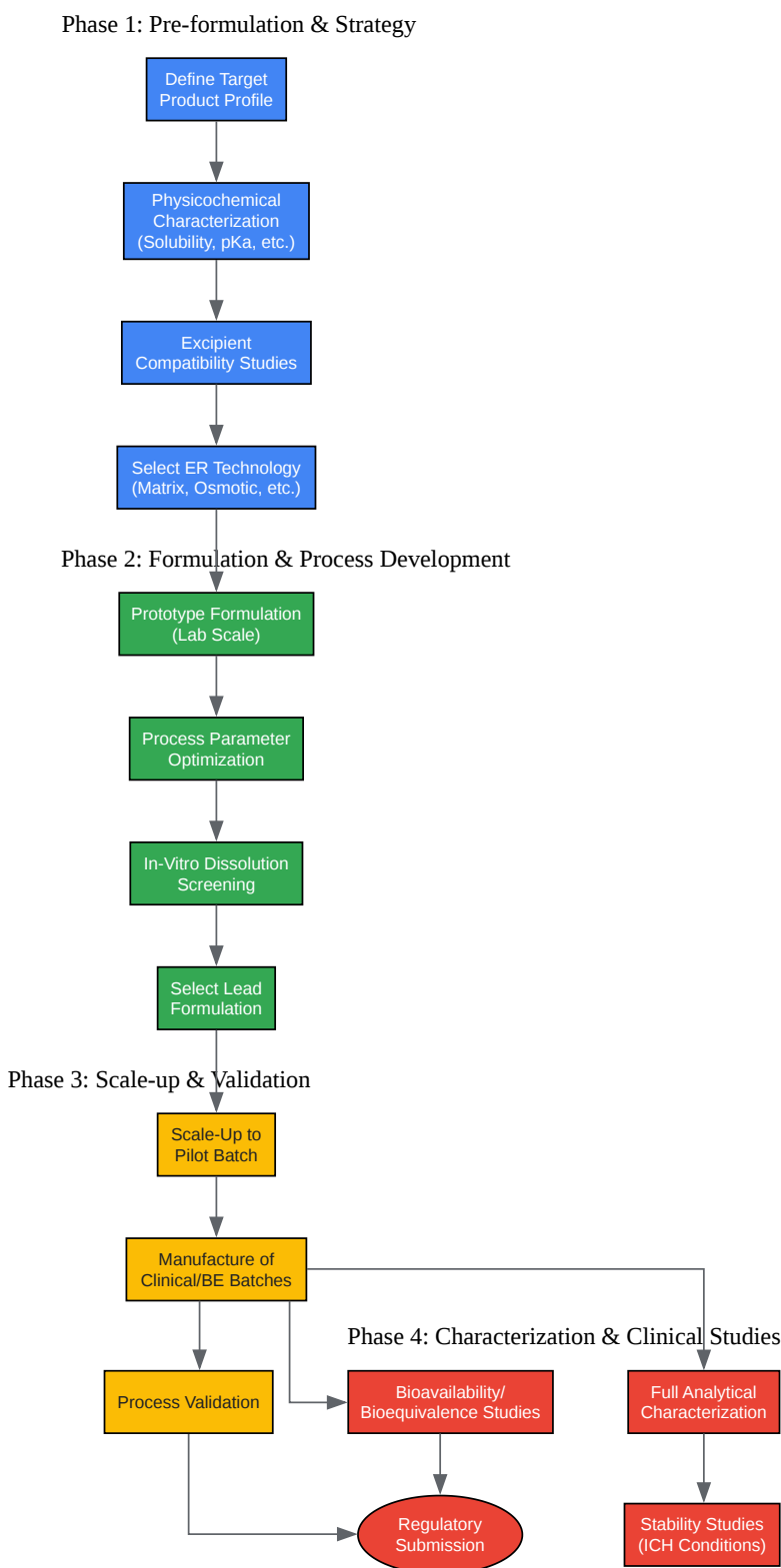
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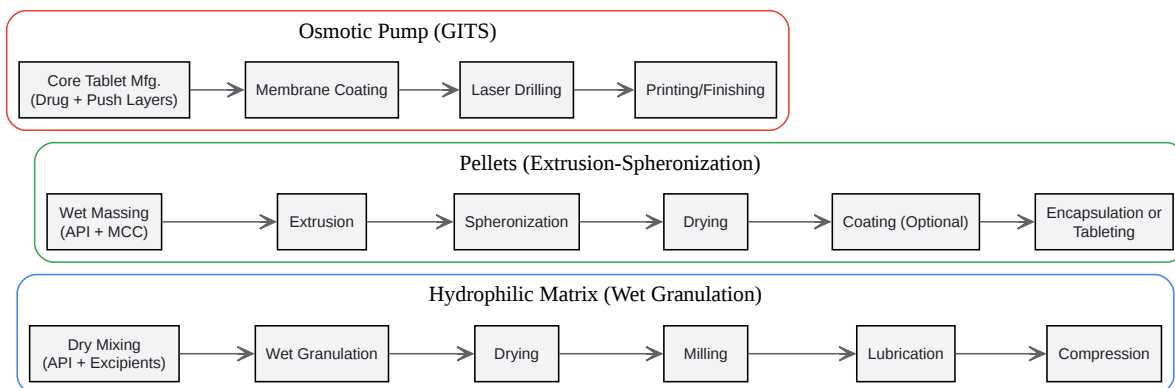
Visualizations: Workflows and Logic

Diagrams created using Graphviz DOT language to illustrate key development processes.



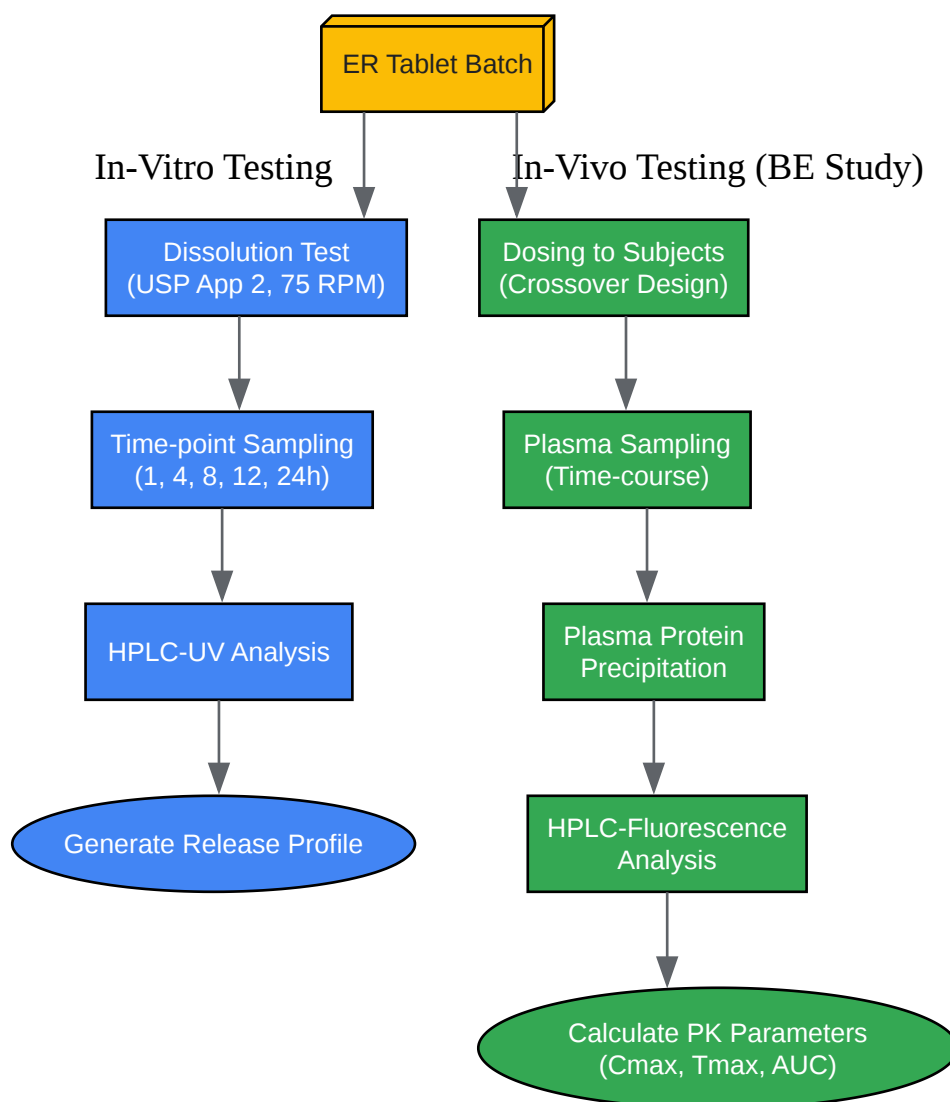
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Caption: High-level workflow for Doxazosin ER tablet development.



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Caption: Comparison of manufacturing processes for ER technologies.



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Caption: Workflow for analytical and bioanalytical testing.

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- To cite this document: BenchChem. [Application Notes & Protocols: Development of Doxazosin Extended-Release Tablet Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139612#development-of-doxazosin-extended-release-tablet-formulations]

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